molecular formula C17H14FN3O B12210253 N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide

N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide

Cat. No.: B12210253
M. Wt: 295.31 g/mol
InChI Key: HQEWVTRTGFKQGM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of the fluorophenyl group and the carboxamide functionality in this compound makes it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide

InChI

InChI=1S/C17H14FN3O/c1-10-11(2)20-16-9-12(7-8-15(16)19-10)17(22)21-14-6-4-3-5-13(14)18/h3-9H,1-2H3,(H,21,22)

InChI Key

HQEWVTRTGFKQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NC3=CC=CC=C3F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Carboxamide Formation: The carboxamide functionality can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride and an appropriate nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may yield amine derivatives.

Scientific Research Applications

N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: A compound with similar structural features but different functional groups.

    2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorophenyl group.

    4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: An inhibitor of human equilibrative nucleoside transporters.

Uniqueness

N-(2-fluorophenyl)-2,3-dimethylquinoxaline-6-carboxamide is unique due to its specific combination of a fluorophenyl group and a quinoxaline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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